(4E)-4-[[3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Overview
Description
(4E)-4-[[3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as substituted phenols and thiophenes, followed by their coupling through various organic reactions like condensation, etherification, and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and oxazole rings.
Reduction: Reduction reactions could target the double bonds or aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions may occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as a drug candidate for treating various diseases.
Industry
In industry, it might find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4E)-4-[[3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or altering biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[[3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one: Similar compounds might include other oxazole derivatives or thiophene-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which could confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(4E)-4-[[3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-3-30-23-17-18(16-21-26(28)33-25(27-21)24-6-4-15-34-24)7-12-22(23)32-14-5-13-31-20-10-8-19(29-2)9-11-20/h4,6-12,15-17H,3,5,13-14H2,1-2H3/b21-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAVSLGDTSUODU-LTGZKZEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)OCCCOC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CS3)OCCCOC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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